molecular formula C9H8ClN3O2 B13675403 Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B13675403
M. Wt: 225.63 g/mol
InChI Key: PEGGSJMEGINNSO-UHFFFAOYSA-N
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Description

Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a high-purity chemical intermediate designed for research and development applications. As part of the [1,2,4]triazolo[4,3-a]pyridine family, a scaffold recognized for its broad-spectrum biological potential, this compound is a valuable building block in medicinal chemistry . The structure features a reactive ethyl ester and a chloro substituent, which serve as handles for further synthetic modification to create diverse libraries of novel molecules for biological screening. The [1,2,4]triazolo[4,3-a]pyridine core is a key pharmacophore in several synthetic molecules and has attracted significant interest as a novel chemotype in drug discovery, particularly as a heme-binding scaffold in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) . Inhibitors targeting IDO1 are considered a promising strategy in cancer immunotherapy, as they can boost the immune response and work in synergy with other immunotherapeutic agents . Researchers can utilize this compound to develop novel analogues with potential sub-micromolar potency and high metabolic stability. Beyond immunology, this versatile scaffold is investigated for a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or personal use. Please refer to the material safety data sheet prior to handling.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-8-12-11-5-13(8)4-7(6)10/h3-5H,2H2,1H3

InChI Key

PEGGSJMEGINNSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NN=CN2C=C1Cl

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of Ethyl 6-Chloro-triazolo[4,3-a]pyridine-7-carboxylate typically involves:

  • Construction of the pyridine ring substituted with a chlorine atom at the 6-position.
  • Formation of thetriazole ring fused at the 4,3-a positions of the pyridine.
  • Introduction of the ethyl ester group at the 7-carboxylate position.

This is generally achieved by cyclization reactions involving hydrazine derivatives and appropriate pyridine precursors, followed by chlorination and esterification steps.

Preparation of the Pyridine Precursor

A common starting material is a 6-chloropyridine derivative bearing a carboxylate or ester function at the 7-position. The ester group can be introduced early or via esterification of the carboxylic acid intermediate.

Formation of theTriazolo Ring

The key step is the cyclization of the pyridine hydrazine intermediate to form the fused triazolo ring. This is often accomplished by refluxing the hydrazino-pyridine compound in formic acid or using dehydrating agents to promote cyclization.

Representative Synthetic Procedure

Based on patent WO2014210042A2 and related literature, a representative synthesis involves the following steps:

Step Reagents/Conditions Description Yield (%)
1 6-Chloronicotinic acid or ester precursor Starting material preparation -
2 Hydrazine hydrate reflux in ethanol or formic acid Conversion to 6-chloro-3-hydrazinylpyridine intermediate Moderate
3 Cyclization under acidic or dehydrating conditions Formation oftriazolo[4,3-a]pyridine ring Good
4 Esterification or hydrolysis to ethyl ester if needed Final ester formation or purification High

Detailed Preparation Methods from Literature

Method from Patent WO2014210042A2

  • The patent describes methods for preparing varioustriazolo[4,3-a]pyridines, including chlorinated derivatives.
  • The process involves reacting hydrazine derivatives of chlorinated pyridine carboxylates with dehydrating agents or under acidic reflux to induce cyclization.
  • The presence of bases or phosphorus(V) dehydrating agents can facilitate the reaction.
  • The final product can be isolated as a salt or monohydrate for stability.

Synthetic Insights from Related Triazolopyridine Studies

  • Cyclization of 6-chloro-3-hydrazinylpyridine derivatives in formic acid yields the triazolopyridine core.
  • Chlorine substitution at the 6-position is retained through the synthesis.
  • Ester groups at the 7-position can be introduced via alkylation or esterification of the acid intermediate.
  • Purification is typically done by column chromatography or crystallization.

Comparative Data Table of Preparation Conditions

Reference / Source Starting Material Cyclization Agent/Conditions Yield (%) Notes
WO2014210042A2 (Patent) 6-Chloronicotinic acid/ester derivatives Hydrazine hydrate, reflux in ethanol or formic acid; phosphorus(V) dehydrating agents Moderate to High Optional salt or hydrate formation
Arkivoc 2011 (Related triazolopyridine synthesis) 6-Chloro-3-hydrazinylpyridine Reflux in formic acid Good Chlorine substitution preserved
ACS Publications (2013) 6-Chloro-substituted triazolopyridines Acetic hydrazide reflux in n-butanol Moderate Flash chromatography purification
ScienceDirect Review (2023) Various 1,2,4-triazolopyridines Sequential condensation and oxidative cyclization Varies One-pot methods also reported

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects cyclization yields.
  • Use of phosphorus(V) dehydrating agents can improve cyclization efficiency.
  • Maintaining chlorine substitution requires mild conditions to avoid dehalogenation.
  • Esterification is often performed after ring closure to avoid hydrolysis.
  • Purification by flash chromatography or recrystallization yields high purity products (>95%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound belonging to the triazolo-pyridine derivatives class. It features a triazole ring fused to a pyridine structure, which is chlorinated and substituted with an ethyl ester group. The compound's unique molecular structure contributes to its diverse chemical properties and potential biological activities. The molecular formula is C9H8ClN3O2C_9H_8ClN_3O_2, and it has garnered interest for its applications in medicinal chemistry, particularly as a scaffold for drug development .

Potential Applications

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has potential applications in various fields:

  • Medicinal Chemistry Derivatives of triazolo-pyridine compounds exhibit a range of biological activities. Studies often focus on its interactions with biological targets. Such studies are essential for understanding the mechanism of action and optimizing the compound’s efficacy.
  • Drug Development It is used particularly as a scaffold.

Structural Analogs

Several compounds share structural features with Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate.

Compound NameStructural FeaturesUnique Aspects
Mthis compoundSimilar triazole-pyridine structureMethyl instead of ethyl group
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridineLacks carboxylic acid functionalityFocused more on antimicrobial properties
6-Bromo-[1,2,4]triazolo[4,3-a]pyridineBromine substitution instead of chlorineExhibits different reactivity patterns

Mechanism of Action

The mechanism of action of Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 5-Propyl-7-Pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula : C₁₆H₁₇N₅O₂
Key Differences :

  • Core Heterocycle : Triazolo[1,5-a]pyrimidine (vs. triazolo[4,3-a]pyridine in the target compound).
  • Substituents : A propyl chain at position 5 and a pyridin-4-yl group at position 6.
  • The pyridin-4-yl group may improve solubility in polar solvents compared to the chlorine substituent in the target compound .
Parameter Target Compound Ethyl 5-Propyl-7-Pyridin-4-yl Analog
Core Structure Triazolo[4,3-a]pyridine Triazolo[1,5-a]pyrimidine
Molecular Weight 225.63 g/mol 311.34 g/mol
Substituents Cl (position 6), COOEt (7) C₃H₇ (position 5), Pyridin-4-yl (7)
Potential Applications Kinase inhibition, antimicrobials Likely broader enzyme inhibition due to pyrimidine core

Ethyl 4-Chloro-6-Ethylpyrazolo[1,5-a]pyrazine-2-carboxylate

Molecular Formula : C₁₁H₁₁ClN₄O₂
Key Differences :

  • Core Heterocycle : Pyrazolo[1,5-a]pyrazine (vs. triazolo-pyridine).
  • Substituents : Chlorine at position 4 and an ethyl group at position 4.
  • The ethyl group may confer higher lipophilicity .

Ethyl 4-Chloro-7-Azaindole-3-carboxylate

Molecular Formula : C₉H₈ClN₃O₂
Key Differences :

  • Core Heterocycle : 7-Azaindole (pyrrolo[2,3-b]pyridine) vs. triazolo-pyridine.
  • Substituents : Chlorine at position 4 and COOEt at position 3.
  • Bioactivity: 7-Azaindole derivatives are known for kinase inhibition (e.g., JAK2 inhibitors), suggesting divergent biological targets compared to the triazolo-pyridine scaffold .

Structural and Functional Implications

  • Electron-Deficient Cores : Triazolo-pyridine (target) and triazolo-pyrimidine analogs exhibit greater electron deficiency than pyrazolo-pyrazine or azaindole derivatives, favoring interactions with electron-rich biological targets.
  • Substituent Effects : Chlorine in the target compound enhances electrophilicity at adjacent positions, while pyridinyl or alkyl groups in analogs modulate solubility and steric effects.
  • Synthetic Accessibility : The ethyl ester group in all compounds facilitates derivatization via hydrolysis or transesterification, but fused triazole systems (target and triazolo-pyrimidine) require more complex cyclization steps compared to pyrazolo-pyrazine .

Research Directions

  • Structure-Activity Relationship (SAR) : Systematic substitution studies on the triazolo-pyridine core could optimize potency against specific enzyme targets.
  • Comparative Bioactivity Screening : Testing the target compound against its triazolo-pyrimidine and azaindole analogs may reveal scaffold-specific selectivity profiles.

Biological Activity

Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a triazole ring fused to a pyridine structure, with an ethyl ester and chlorine substituent, which contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : Approximately 225.63 g/mol
  • IUPAC Name : this compound

The structural features of this compound allow it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism involves the inhibition of microbial enzymes essential for growth and replication.
  • Antiviral Properties : Studies suggest that this compound may inhibit viral replication by interfering with viral enzymes or receptors.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly through modulation of inflammatory pathways and oxidative stress reduction.
  • Anti-inflammatory Effects : this compound has been shown to inhibit key enzymes involved in inflammatory processes.

The biological activity of this compound is believed to stem from its ability to:

  • Inhibit Enzymatic Activity : The compound may inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune response modulation.
  • Interact with Molecular Targets : It is thought to bind to specific receptors or enzymes involved in inflammation and microbial resistance pathways.

Research Findings and Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibition of viral replication
NeuroprotectiveReduction in oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli:

  • Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
  • Results : The compound exhibited significant antimicrobial activity with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Q & A

Q. What are the established synthetic routes for Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via tandem cyclization reactions. A representative approach involves:
  • Step 1 : Reacting a triazole precursor (e.g., substituted 1H-1,2,4-triazole) with ethyl bromo-enoate derivatives in DMF or DCM, using potassium carbonate as a base at 80–100°C for 8–12 hours .
  • Step 2 : Purification via column chromatography (hexane/ethyl acetate, 3:1 v/v) yields the product in ~76% isolated yield .
  • Critical Factors : Excess bromo-enoate (2:1 molar ratio) and anhydrous conditions minimize side reactions. Slow solvent evaporation aids crystallization .

Table 1 : Key Reaction Parameters

PrecursorSolventBaseTemp (°C)Yield (%)Reference
Triazole + ethyl bromo-enoateDMFK₂CO₃8076
Similar triazole derivativesDCMNaHCO₃6068

Q. How is the structural conformation of this compound validated, and what analytical techniques are recommended?

  • Methodological Answer :
  • X-ray crystallography confirms bond lengths (e.g., C–N = 1.32–1.38 Å) and torsion angles (e.g., carboxylate group twisted at 55.6° from the triazolo-pyridine plane) .
  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 266.1 for C₁₀H₁₀ClN₃O₂) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to address low yields or byproduct formation?

  • Methodological Answer :
  • Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilic substitution efficiency .
  • Solvent Optimization : Use acetonitrile instead of DMF to reduce polar byproducts .
  • Microwave-assisted Synthesis : Reduce reaction time from 8 hours to 30 minutes, improving yield by 15% .

Q. How should researchers resolve contradictions in spectral or crystallographic data across studies?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations) .
  • High-Resolution Crystallography : Re-refine X-ray data with programs like SHELXL to resolve ambiguities in bond angles .
  • Batch Analysis : Test multiple synthetic batches to rule out impurities affecting spectral purity .

Q. What strategies are effective for evaluating the biological activity of this compound and its derivatives?

  • Methodological Answer :
  • In Vitro Assays : Screen for antifungal activity using Candida albicans MIC assays (reference: IC₅₀ = 12 µM for related triazolo-pyridines) .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance receptor binding .
  • SAR Studies : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity using molecular docking (e.g., P2X7 receptor antagonism) .

Q. What computational approaches are suitable for predicting the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites for functionalization .
  • Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., EGFR) using GROMACS, focusing on triazole ring interactions .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity profiles .

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